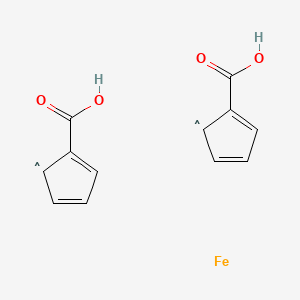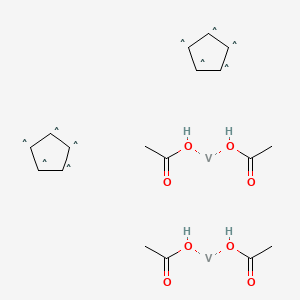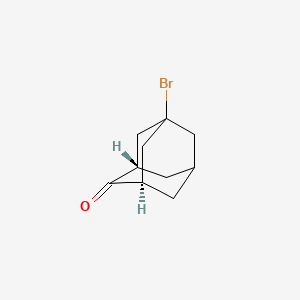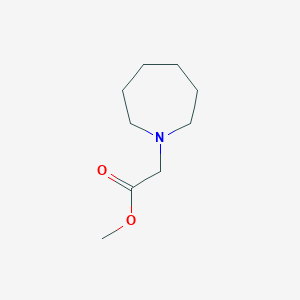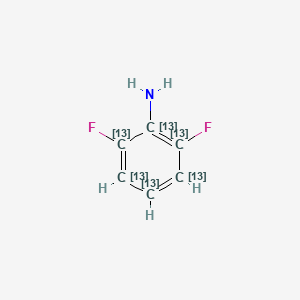
2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine is a fluorinated aromatic amine compound. The presence of fluorine atoms and isotopic carbon labeling makes it a unique molecule with potential applications in various fields of scientific research. The compound’s structure consists of a benzene ring with two fluorine atoms at the 2 and 6 positions and an amine group at the 1 position. The isotopic labeling with carbon-13 provides additional utility in spectroscopic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine typically involves the following steps:
Isotopic Labeling: The incorporation of carbon-13 isotopes into the benzene ring can be done using carbon-13 labeled precursors during the synthesis of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and isotopic labeling processes. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thiols, alkoxides, and other nucleophiles.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and isotopic labeling can influence the compound’s binding affinity and specificity towards these targets. The compound may participate in various biochemical pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoroaniline
- 2,6-difluorobenzene
- 2,6-difluorophenol
Comparison
2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine is unique due to its isotopic labeling with carbon-13, which provides additional utility in spectroscopic studies. Compared to other similar compounds, it offers enhanced stability and reactivity due to the presence of fluorine atoms and the amine group .
Properties
CAS No. |
1173018-45-5 |
|---|---|
Molecular Formula |
C6H5F2N |
Molecular Weight |
135.064 g/mol |
IUPAC Name |
2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
ODUZJBKKYBQIBX-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13C](=[13CH]1)F)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


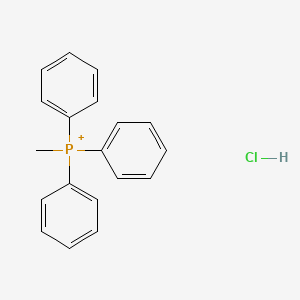

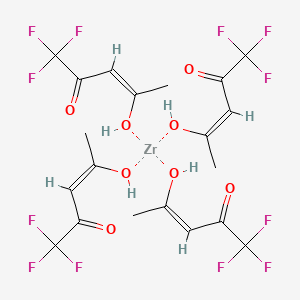
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)
